molecular formula C6H2Br5N B129659 2,3,4,5,6-Pentabromoaniline CAS No. 13665-98-0

2,3,4,5,6-Pentabromoaniline

Cat. No. B129659
CAS RN: 13665-98-0
M. Wt: 487.61 g/mol
InChI Key: VPFMJGCHDCVATR-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromoaniline is a chemical compound with the molecular formula C6H2Br5N and a molecular weight of 487.61 .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentabromoaniline consists of a benzene ring with five bromine atoms and one amine group attached to it . The InChI representation of the molecule is InChI=1S/C6H2Br5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 .


Physical And Chemical Properties Analysis

2,3,4,5,6-Pentabromoaniline has a molecular weight of 487.61 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Reductive Dechlorination

  • Application in Environmental Remediation : Vitamin B12 has been shown to reductively dechlorinate polychlorinated biphenyls, including 2,3,4,5,6-pentachlorobiphenyl, in an aqueous system. This suggests potential applications in environmental remediation and pollution control (Assaf-Anid, Nies & Vogel, 1992).

Synthon for Nucleoside and Oligonucleotide Synthesis

  • Biomedical Research : Derivatives like 6-O-(pentafluorophenyl)-2'-deoxyguanosine are used for preparing oligonucleotides and other nucleoside derivatives, indicating applications in molecular biology and drug development (Gao et al., 1992).

Intermediate in Pharmaceutical Synthesis

  • Pharmaceutical Industry : 2,6-Dibromoaniline, a compound related to 2,3,4,5,6-Pentabromoaniline, serves as an important intermediate for synthesizing various pharmaceuticals and ferromagnetics (Geng Rui-xue, 2004).

Electrophilic Substitution Reactions

  • Chemical Synthesis : 2,3,4,5,6-Pentafluorobiphenyl undergoes bromination, nitration, and methylation, demonstrating its versatility in chemical synthesis and modification (Brown, Chaudhry & Stephens, 1969).

Cyanine Reactivity in Imaging and Drug Delivery

  • Optical Imaging and Drug Delivery : Studies on pentamethine and heptamethine cyanines, related to pentafluoroaniline, reveal their potential in biomedical imaging and drug delivery systems, particularly in near-infrared fluorescence applications (Gorka, Nani & Schnermann, 2018).

Photodegradation of Environmental Pollutants

  • Environmental Chemistry : Research on pentachlorophenol's photodegradation, involving compounds similar to 2,3,4,5,6-pentabromoaniline, provides insights into environmental pollutant degradation pathways, relevant to environmental clean-up efforts (Suegara et al., 2005).

Safety And Hazards

The safety data sheet for 2,3,4,5,6-Pentabromoaniline indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2,3,4,5,6-pentabromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFMJGCHDCVATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159879
Record name Benzenamine, 2,3,4,5,6-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentabromoaniline

CAS RN

13665-98-0
Record name Benzenamine, 2,3,4,5,6-pentabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013665980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,3,4,5,6-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2,3,4,5,6-pentabromo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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